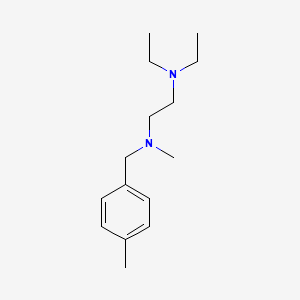
N-(3-chlorophenyl)-N'-8-quinolinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-8-quinolinylurea, commonly known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria since the 1940s. It has also been used for the treatment of other diseases such as rheumatoid arthritis and lupus. CQ is a member of the 4-aminoquinoline family of compounds and has a unique chemical structure that allows it to interact with a variety of biological targets.
Mécanisme D'action
The mechanism of action of CQ is not fully understood. It is known to accumulate in the lysosomes of cells and disrupt their function. CQ also inhibits the formation of hemozoin, a toxic byproduct of the malaria parasite's metabolism. Additionally, CQ has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CQ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phospholipase A2 and protein kinase C. CQ has also been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. In addition, CQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CQ has several advantages for use in lab experiments. It has a well-established safety profile and is relatively inexpensive. CQ is also readily available and can be synthesized on a large scale. However, CQ has some limitations. It has a narrow therapeutic index and can be toxic at high doses. In addition, CQ has been shown to have a variety of off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CQ. One area of interest is the development of new derivatives of CQ that have improved pharmacological properties. Another area of interest is the identification of new targets for CQ, which may lead to the development of new therapeutic applications. Additionally, there is interest in the use of CQ as a tool for studying lysosomal function and autophagy. Finally, there is ongoing research into the use of CQ in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
CQ is synthesized by reacting 3-chloroaniline with 8-hydroxyquinoline in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form CQ. The synthesis of CQ is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. CQ has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-2-7-13(10-12)19-16(21)20-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDSHVZTCPJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)


![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)



![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)
